1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP 73163 involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:
Formation of the Imidazole Ring: This is typically achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the Sulphinyl Group: The sulphinyl group is introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through nucleophilic substitution reactions, often using alkyl halides as the electrophilic partners.
Industrial Production Methods
Industrial production of RP 73163 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
RP 73163 undergoes several types of chemical reactions, including:
Oxidation: The thioether group in the precursor can be oxidized to a sulphinyl group.
Substitution: The introduction of the pyrazolyl group involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
The major product of these reactions is RP 73163 itself, with the sulphinyl and pyrazolyl groups correctly positioned on the imidazole ring .
Scientific Research Applications
Chemistry: As a potent ACAT inhibitor, it is used in studies related to cholesterol metabolism and enzyme inhibition.
Biology: It is used to investigate the role of ACAT in cellular processes and its impact on lipid metabolism.
Medicine: RP 73163 has potential therapeutic applications in treating hyperlipidemias and other metabolic disorders.
Mechanism of Action
RP 73163 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT, RP 73163 reduces the formation of cholesterol esters, leading to decreased levels of VLDL and LDL in the bloodstream. This mechanism is particularly effective under certain nutritional conditions, such as fasting .
Comparison with Similar Compounds
RP 73163 is unique among ACAT inhibitors due to its high potency and systemic bioavailability. Similar compounds include:
RP 76076: Another ACAT inhibitor with similar cholesterol-lowering effects but different pharmacokinetic properties.
F12511: A structurally related compound with ACAT inhibitory activity.
CI-1011: Another ACAT inhibitor studied for its effects on lipid metabolism.
RP 73163 stands out due to its specific inhibition of ACAT and its ability to reduce plasma triglyceride levels without affecting cholesterol concentration .
Properties
IUPAC Name |
1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4OS/c1-19-18-20(2)29(28-19)16-10-5-11-17-31(30)25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMHHDKXWTFHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154461-48-0 | |
Record name | RP 73163 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154461480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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